![molecular formula C17H17BrN6O B3048278 (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone CAS No. 1632285-96-1](/img/structure/B3048278.png)
(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone
Overview
Description
This compound is a member of the quinazolinone family, which is known for its diverse biological activities . It has a molecular weight of 401.26 g/mol . The compound is composed of a quinazolinone core, a piperazine ring, and a pyrrole ring .
Molecular Structure Analysis
The compound consists of a quinazolinone core, a piperazine ring, and a pyrrole ring . The quinazolinone core is a bicyclic system containing two nitrogen atoms, while the piperazine ring is a saturated heterocyclic system containing two nitrogen atoms. The pyrrole ring is a five-membered aromatic heterocycle with one nitrogen atom .Scientific Research Applications
Piperazine Derivatives in Therapeutics
Piperazine, a six-membered nitrogen-containing heterocycle, features in a wide array of drugs with therapeutic applications ranging from antipsychotic to antidepressant, anticancer, antiviral, and anti-inflammatory agents. Its structural versatility allows for significant pharmacological diversity, enabling the design of molecules for various diseases. Modifications to the piperazine nucleus have led to compounds with enhanced pharmacokinetic and pharmacodynamic properties, reflecting the scaffold's potential in drug discovery (Rathi et al., 2016).
properties
IUPAC Name |
[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O/c18-11-3-4-13-12(10-11)15(19)22-17(21-13)24-8-6-23(7-9-24)16(25)14-2-1-5-20-14/h1-5,10,20H,6-9H2,(H2,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSRTQBCULURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138646 | |
Record name | Methanone, [4-(4-amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-1H-pyrrol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1632285-96-1 | |
Record name | Methanone, [4-(4-amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-1H-pyrrol-2-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632285-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [4-(4-amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-1H-pyrrol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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